Hematoporphyrin dihydrochloride
CAS No.: 17696-69-4
Cat. No.: VC21343479
Molecular Formula: C34H40Cl2N4O6
Molecular Weight: 671.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17696-69-4 |
---|---|
Molecular Formula | C34H40Cl2N4O6 |
Molecular Weight | 671.6 g/mol |
IUPAC Name | 3-[18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride |
Standard InChI | InChI=1S/C34H38N4O6.2ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h11-14,19-20,36,38-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);2*1H |
Standard InChI Key | VNVGOODAFSODLR-UHFFFAOYSA-N |
SMILES | CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl.Cl |
Canonical SMILES | CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4C)C(C)O)C(=C3CCC(=O)O)C)CCC(=O)O.Cl.Cl |
Chemical Properties and Structure
Hematoporphyrin dihydrochloride possesses distinct chemical and physical properties that determine its behavior in biological systems and define its potential applications across multiple fields.
Structural Characteristics
Hematoporphyrin dihydrochloride features a tetrapyrrole ring structure characteristic of porphyrins, with specific substituents that differentiate it from other porphyrin derivatives. The molecular formula is C34H40Cl2N4O6, with a molecular weight of 671.611 g/mol . The base structure consists of four pyrrole rings connected by methine bridges, forming a macrocyclic structure with side chains including hydroxyethyl and propionic acid groups. This specific arrangement contributes to its photosensitizing properties and affinity for certain biological structures.
The compound can be represented by the canonical SMILES notation: O=C(O)CCC1=C2/C=C3C(CCC(O)=O)=C(C)C(/C=C(N/4)/C(C)=C(C(O)C)C4=C\C5=N/C(C(C(O)C)=C5C)=C\C(N2)=C1C)=N/3.Cl[H].Cl[H] . This notation precisely defines the molecular structure including the two hydrochloride groups that give the compound its salt characteristics.
Physical Properties
Hematoporphyrin dihydrochloride appears as deep red crystals, a visual characteristic common to many porphyrin compounds . The physical properties of the compound are summarized in Table 1, highlighting its solubility profile and thermal characteristics.
Table 1: Physical Properties of Hematoporphyrin Dihydrochloride
Property | Value/Description |
---|---|
Physical Appearance | Deep red crystals |
Molecular Weight | 671.611 g/mol |
Boiling Point | 1192.7°C at 760 mmHg |
Flash Point | 675.1°C |
Solubility in Water | < 0.1 mg/mL (insoluble) |
Solubility in DMSO | ≥ 50 mg/mL (74.45 mM) |
Solubility in Alcohol | Soluble |
Solubility in Ether | Sparingly soluble |
Solubility in Chloroform | Sparingly soluble |
The solubility profile is particularly important for experimental and therapeutic applications, as it determines appropriate solvents for preparation and administration .
Spectral Properties
The absorption spectrum of hematoporphyrin in 0.1N KOH shows characteristic maxima at 615.5, 565, 534.4, and 499.5 nm . These spectral properties are crucial for its function as a photosensitizer, as they determine the wavelengths of light that can effectively activate the compound. The absorption characteristics enable the compound to capture light energy at specific wavelengths, initiating photochemical reactions that produce reactive oxygen species in biological systems. This photosensitizing ability forms the foundation for many of its potential applications in photodynamic therapy and as a photoinsecticide.
Biological Functions and Applications
Hematoporphyrin dihydrochloride demonstrates several significant biological functions and applications based on its unique chemical properties and interactions with biological systems.
Laboratory Applications
One of the primary laboratory applications of hematoporphyrin dihydrochloride is its use as a substrate for affinity chromatography of heme-binding proteins . This technique capitalizes on the compound's structural similarity to heme, enabling the selective purification of proteins that interact with heme groups. Specifically, hematoporphyrin is utilized in the characterization and synthesis of hematoporphyrin- and hematin-agarose for chromatographic purposes . This application has proven valuable in biochemical research for isolating and studying proteins involved in various physiological processes related to heme metabolism and function.
The compound's stable chemical structure and specific binding affinities make it an excellent tool for such laboratory techniques, contributing to advances in protein purification and characterization methodologies. Researchers can exploit these properties to develop improved chromatographic systems for the isolation of specific protein targets, enhancing our understanding of heme-protein interactions and their biological significance.
Photosensitizing Properties
Hematoporphyrin dihydrochloride functions as a potent photosensitizer, capable of transferring energy from light to other molecules, typically generating reactive oxygen species (ROS) . When exposed to light of appropriate wavelengths, the compound becomes activated from its ground state to an excited state, subsequently transferring this energy to molecular oxygen, producing singlet oxygen and other reactive species. These ROS can then interact with various biological molecules, including proteins, lipids, and nucleic acids, inducing oxidative damage that can lead to cell death through various mechanisms.
The photosensitizing efficacy depends on several factors, including the concentration of the compound, the intensity and wavelength of the light source, and the duration of exposure. These properties form the basis for its applications in photodynamic therapy and as a potential photoinsecticide, where controlled light exposure can be used to activate the compound in targeted tissues or organisms .
Anti-tumor Activity
Research has demonstrated that hematoporphyrin dihydrochloride can induce apoptosis in U87 glioma cells and decrease tumor growth in vivo when exposed to red light . This finding suggests promising potential for applications in cancer treatment through photodynamic therapy (PDT). The selective accumulation of porphyrins in tumor tissues, combined with targeted light exposure, allows for specificity in treatment, potentially minimizing damage to surrounding healthy tissues.
The mechanism likely involves the generation of reactive oxygen species upon light activation, triggering oxidative stress and subsequent apoptotic pathways in cancer cells. This photodynamic effect represents a promising approach for targeted cancer therapy, particularly for accessible tumors where direct light application is feasible. Further research into optimizing light delivery systems and enhancing tumor selectivity could expand the therapeutic potential of this compound in oncology.
Photosensitizing Effects and Research Findings
Extensive research on hematoporphyrin dihydrochloride has revealed significant findings regarding its photosensitizing effects, particularly in entomological applications against pest species.
LC50 Values
The LC50 values (concentration required to kill 50% of the population) for different life stages of P. argyrostoma treated with hematoporphyrin dihydrochloride and exposed to direct sunlight provide valuable insights into the differential susceptibility across developmental stages and genders. Table 4 presents these values at various light exposure durations.
Table 4: LC50 Values (ppm) for Different Life Stages of P. argyrostoma
Sunlight Exposure | 3rd larval instar | Males | Females |
---|---|---|---|
0.5 h | 3.2 × 10⁻² | 1.3 × 10⁻⁵ | 1.7 × 10⁻⁴ |
1 h | 2.58 × 10⁻³ | 1.09 × 10⁻⁵ | 6.85 × 10⁻⁵ |
1.5 h | 1.06 × 10⁻⁴ | 1.005 × 10⁻⁶ | 1.65 × 10⁻⁵ |
2 h | 2.02 × 10⁻⁵ | 3.82 × 10⁻⁷ | 4.6 × 10⁻⁷ |
The LC50 data reveals several important patterns. First, adult males were generally more sensitive to the compound than females and larvae, requiring lower concentrations to achieve 50% mortality. Second, the efficacy increased dramatically with longer light exposure periods across all life stages, with the LC50 values decreasing by several orders of magnitude as exposure time increased from 0.5 to 2 hours. This trend underscores the critical role of light activation in the compound's effectiveness .
The differential susceptibility between life stages and genders may be attributed to various factors, including differences in cuticle permeability, metabolic rates, detoxification capabilities, and possibly behavioral aspects such as grooming activities that may affect compound absorption and distribution.
Effects on Enzymatic Activities
Research has also examined the effects of hematoporphyrin dihydrochloride on various enzymatic activities in P. argyrostoma, providing crucial insights into its mechanism of action at the biochemical level.
Mechanisms of Action
The photosensitizing effects of hematoporphyrin dihydrochloride are attributed to specific mechanisms of action at the molecular and cellular levels, primarily involving the generation of reactive oxygen species and subsequent biochemical perturbations.
Generation of Reactive Oxygen Species
When activated by light of appropriate wavelengths, hematoporphyrin dihydrochloride generates reactive oxygen species (ROS), particularly singlet oxygen, which acts as a potent oxidizing agent . This photochemical process begins with the absorption of photons by the porphyrin structure, elevating the molecule to an excited state. The excited photosensitizer can then transfer energy to molecular oxygen, converting it from its triplet ground state to the highly reactive singlet state.
These reactive oxygen species can readily oxidize various cellular components, including proteins, lipids, and nucleic acids, leading to widespread cellular damage. A direct correlation between hematoporphyrin IX and ROS generation has been observed in larvae of the Mediterranean fruit fly Ceratitis capitata, confirming this mechanism of action . The generation of ROS represents the primary mechanism through which hematoporphyrin dihydrochloride exerts its photodynamic effects, whether in insecticidal applications or potential therapeutic contexts.
Inhibition of Enzymatic Activities
Research findings clearly indicate that hematoporphyrin dihydrochloride treatment leads to significant inhibition of various enzymes, including acetylcholinesterase (AchE) and antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST) . These enzymatic alterations represent a critical aspect of the compound's toxicity mechanism.
The inhibition of AchE can be attributed to the action of singlet oxygen on specific amino acids like tryptophan found in the active site of the enzyme. Similar mechanisms have been observed with other photosensitizers such as rose bengal and methylene blue, which generate singlet oxygen that causes irreversible inactivation of AchE . This inhibition would disrupt normal neurotransmission by preventing the hydrolysis of acetylcholine, potentially leading to neurological dysfunction in the target organism.
The decrease in antioxidant enzyme activities suggests that the generation of ROS by hematoporphyrin dihydrochloride overwhelms the antioxidant defenses of the target organism, leading to oxidative stress and eventual cell death . The comprehensive impact on both neural and antioxidant systems creates a multifaceted mechanism of action that contributes to the compound's effectiveness as a photosensitizing agent.
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